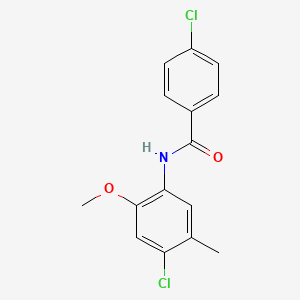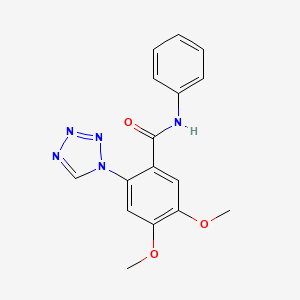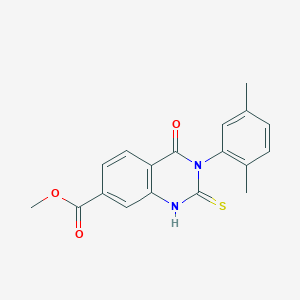![molecular formula C17H17FN2O2 B5732086 N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, commonly known as AFEU, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. AFEU belongs to the class of urea derivatives and is synthesized by the reaction of 4-fluoroacetophenone and 2-phenethylamine.
作用機序
The exact mechanism of action of AFEU is not fully understood. However, studies have suggested that AFEU exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. AFEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. AFEU also modulates the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
AFEU has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. AFEU inhibits the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders. AFEU has also been shown to reduce pain sensitivity in animal models. Additionally, AFEU has been shown to improve memory and learning in animal models.
実験室実験の利点と制限
AFEU has several advantages for lab experiments. AFEU is relatively easy to synthesize and can be obtained in high purity. AFEU has also been shown to exhibit significant pharmacological properties, making it a promising candidate for further research. However, AFEU also has some limitations for lab experiments. AFEU has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the exact mechanism of action of AFEU is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on AFEU. One potential direction is to further investigate the pharmacological properties of AFEU in humans. This will help to determine the safety and efficacy of AFEU in humans and its potential use in the treatment of various disorders. Another potential direction is to investigate the potential use of AFEU in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of AFEU and its potential applications.
合成法
The synthesis of AFEU involves the reaction of 4-fluoroacetophenone and 2-phenethylamine in the presence of a catalyst such as potassium carbonate. This method has been reported to yield high purity AFEU with a yield of up to 80%. The synthesized AFEU can be further purified by recrystallization using solvents such as ethanol or methanol.
科学的研究の応用
AFEU has been extensively studied for its potential pharmacological properties. Several studies have reported that AFEU exhibits significant anti-inflammatory, analgesic, and anti-tumor activities. AFEU has also been shown to have a positive effect on memory and learning in animal models. Additionally, AFEU has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHWZZVPCVWSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)